Indole, 5-aminomethyl-3-phenethyl-
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Overview
Description
Indole, 5-aminomethyl-3-phenethyl- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of Indole, 5-aminomethyl-3-phenethyl- includes an indole core with an aminomethyl group at the 5-position and a phenethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 5-aminomethyl-3-phenethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization at the 5-position with an aminomethyl group and at the 3-position with a phenethyl group can be achieved through various substitution reactions .
Industrial Production Methods: Industrial production of Indole, 5-aminomethyl-3-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Indole, 5-aminomethyl-3-phenethyl- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Indole, 5-aminomethyl-3-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological signaling pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Indole, 5-aminomethyl-3-phenethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the aryl hydrocarbon receptor (AHR) pathway, which is involved in the regulation of various biological processes
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3-Phenylindole: Used in the synthesis of pharmaceuticals and dyes
Uniqueness: Indole, 5-aminomethyl-3-phenethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its aminomethyl and phenethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
101832-79-5 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
[3-(2-phenylethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-10,12,19H,6,8,11,18H2 |
InChI Key |
JNFNZWKLSZGAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CNC3=C2C=C(C=C3)CN |
Origin of Product |
United States |
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